1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone
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Overview
Description
1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone is an organic compound that features a furan ring substituted with a 1,3-dioxane moiety and an ethanone group. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the dioxane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone can be achieved through a multi-step process. One common method involves the acetalization of 5-hydroxymethylfurfural with 1,3-propanediol, followed by selective hydrogenation using a bimetallic Ni-Re catalyst supported on TiO2 . The reaction is carried out under controlled pH conditions to balance the rates of deprotection and hydrogenation, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated furans, nitrofurans, and other substituted derivatives.
Scientific Research Applications
1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the dioxane ring provides stability and rigidity to the molecule. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-5-methyl-1,3-dioxane-5-carboxylic acid
- 1-(Furan-2-yl)ethanone
- (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
Uniqueness
1-(5-(1,3-Dioxan-2-yl)furan-2-yl)ethanone is unique due to its combination of a furan ring and a 1,3-dioxane ring, which imparts both reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
88308-82-1 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-[5-(1,3-dioxan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C10H12O4/c1-7(11)8-3-4-9(14-8)10-12-5-2-6-13-10/h3-4,10H,2,5-6H2,1H3 |
InChI Key |
BKABFOAXNKEUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2OCCCO2 |
Origin of Product |
United States |
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